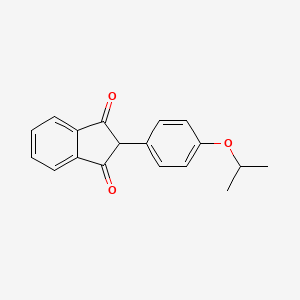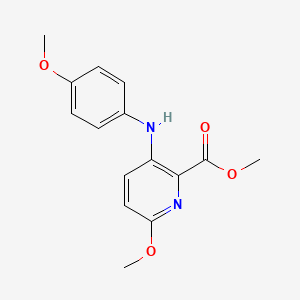
Methyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate is an organic compound with the molecular formula C15H16N2O4. This compound is characterized by its picolinate core, which is substituted with methoxy and methoxyphenylamino groups. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate typically involves the reaction of 6-methoxy-3-picolinic acid with 4-methoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then esterified using methanol and an acid catalyst to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted picolinates depending on the reagents used.
Scientific Research Applications
Methyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-3-((4-chlorophenyl)amino)picolinate
- Methyl 6-methoxy-3-((4-methoxyanilino)methyl)picolinate
- Methyl 6-methoxy-3-((4-anilinomethyl)picolinate
Uniqueness
Methyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 6-methoxy-3-(4-methoxyanilino)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-19-11-6-4-10(5-7-11)16-12-8-9-13(20-2)17-14(12)15(18)21-3/h4-9,16H,1-3H3 |
InChI Key |
ZWKGWWMAALJTRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


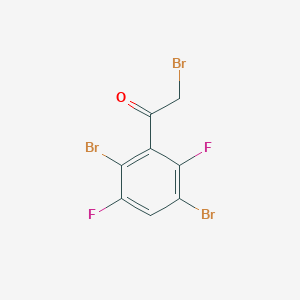
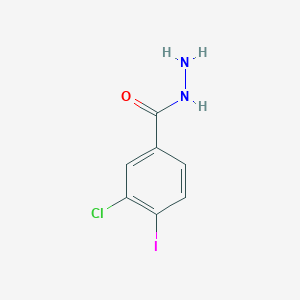
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

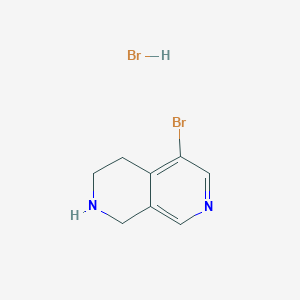
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
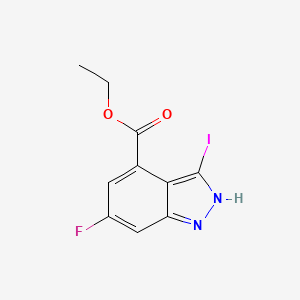
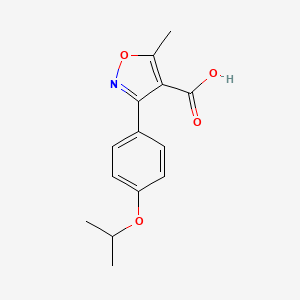
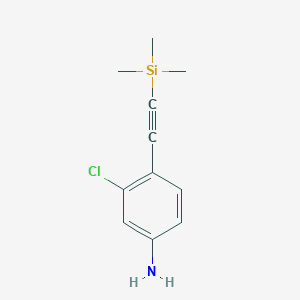
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
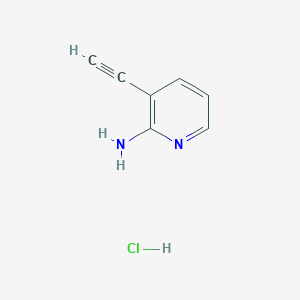
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
